In-Depth Technical Guide: The Chemical Profile of Demeton-o sulfone
In-Depth Technical Guide: The Chemical Profile of Demeton-o sulfone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of Demeton-o sulfone, an organophosphate metabolite. The information is curated to support research, scientific analysis, and drug development activities.
Chemical Structure and Identification
Demeton-o sulfone, a metabolite of the insecticide Demeton, is characterized by a phosphate core with a sulfonylated ethylthio side chain.
Chemical Structure:
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IUPAC Name: O,O-diethyl O-[2-(ethylsulfonyl)ethyl] phosphorothioate[1]
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CAS Number: 4891-54-7[1]
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Molecular Formula: C8H19O5PS2[1]
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Synonyms: Thionodemeton sulfone, Systox sulfone[1]
Physicochemical and Toxicological Data
Quantitative data for Demeton-o sulfone is crucial for understanding its environmental fate, transport, and toxicological profile. While specific experimental data for Demeton-o sulfone is limited, information for closely related compounds provides valuable insights.
Table 1: Physicochemical Properties of Demeton-o sulfone and Related Compounds
| Property | Demeton-o sulfone | Demeton-S-methylsulfone | Source |
| Molecular Weight | 290.34 g/mol | 262.29 g/mol | [1][2] |
| Boiling Point | 145 °C @ 0.05 Torr | 120 °C @ 0.03 mm Hg | [1][2] |
| Vapor Pressure | Not Available | 0.5 x 10⁻³ mm Hg @ 20°C | [2] |
| Water Solubility | Not Available | Miscible with water | [2] |
| LogP (Octanol-Water Partition Coefficient) | Not Available | Not Available |
Table 2: Acute Toxicity Data for Demeton and its Metabolites
| Compound | Test Species | Route of Administration | LD50/LC50 | Source |
| Demeton (mixture of O and S isomers) | Rat | Oral | 1.7 mg/kg | [3] |
| Demeton-O-methyl | Rat | Oral | 676 mg/kg | [2] |
| Demeton-S-methylsulfone | Rat | Oral | 32,400 µg/kg (32.4 mg/kg) | [4] |
| Demeton | Rat | Inhalation (4 hr) | 15 mg/m³ | [3] |
Experimental Protocols
Synthesis of Demeton-o sulfone
Analytical Methodology for Residue Analysis
A common approach for the analysis of Demeton and its metabolites involves the oxidation of all related compounds (sulfide and sulfoxide) to the corresponding sulfone, which is then quantified by gas-liquid chromatography (GLC). Using an oxidizing agent like permanganate that does not convert the P=S to a P=O bond allows for the differentiation between the thiono (Demeton-O) and thiolo (Demeton-S) sulfones. This methodology is suitable for regulatory purposes.
A more modern and sensitive method for the simultaneous determination of demeton-S-methyl and its metabolites, including the sulfone, utilizes liquid chromatography coupled with mass spectrometry (LC-MS). A general procedure involves:
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Homogenization of the sample with antioxidants.
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Extraction with acetone.
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Re-extraction with ethyl acetate using an Extrelut column.
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For lipid-rich samples, a hexane/acetonitrile partitioning step is included.
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Clean-up using a PSA or tandem graphitized carbon/PSA column.
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Determination by LC-MS in ESI-SIM mode.[6]
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The primary mechanism of toxicity for organophosphates like Demeton-o sulfone is the inhibition of acetylcholinesterase (AChE). The following protocol, based on the Ellman method, can be used to quantify the inhibitory activity of Demeton-o sulfone.[7][8][9][10]
Materials:
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96-well microplate
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Spectrophotometer (plate reader) capable of measuring absorbance at 405-412 nm
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Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)
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Acetylthiocholine iodide (ATCI) substrate solution
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5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
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Phosphate buffer (pH 8.0)
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Demeton-o sulfone test solutions of varying concentrations
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Positive control (e.g., a known AChE inhibitor like galanthamine)
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Negative control (solvent used to dissolve the test compound)
Procedure:
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In a 96-well plate, add 140 µL of phosphate buffer (0.1 M, pH 8.0) to each well.
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Add 10 µL of the Demeton-o sulfone test solution (or positive/negative control) to the respective wells.
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Add 10 µL of the AChE enzyme solution (1 U/mL) to each well.
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Incubate the plate at 25°C for 10 minutes.
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Following incubation, add 10 µL of 10 mM DTNB to the reaction mixture.
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Initiate the reaction by adding 10 µL of 14 mM ATCI.
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Immediately measure the absorbance at 412 nm and continue to monitor for a set period (e.g., 10 minutes) to determine the rate of reaction.[8]
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The percentage of AChE inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Visualized Pathways and Workflows
To further elucidate the biological and experimental processes related to Demeton-o sulfone, the following diagrams are provided.
References
- 1. DEMETON-O-SULFONE | 4891-54-7 [chemicalbook.com]
- 2. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3) [inchem.org]
- 3. Demeton - IDLH | NIOSH | CDC [cdc.gov]
- 4. RTECS NUMBER-TF9050000-Chemical Toxicity Database [drugfuture.com]
- 5. Demeton - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 4.5.2. Inhibition of Acetylcholinesterase [bio-protocol.org]
- 8. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 9. scribd.com [scribd.com]
- 10. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
